N-benzyl-5H-purin-6-amine
CAS No.:
Cat. No.: VC13457982
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N5 |
|---|---|
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | N-benzyl-5H-purin-6-amine |
| Standard InChI | InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8,10H,6H2,(H,13,14,15,16,17) |
| Standard InChI Key | OXMCIUSDDROQAN-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N-Benzyl-5H-purin-6-amine features a bicyclic purine core (a fused pyrimidine-imidazole ring system) substituted at the N6 position with a benzyl group (). Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N-Benzyl-5H-purin-6-amine |
| Molecular Formula | |
| Molecular Weight | 225.25 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |
| InChI Key | OXMCIUSDDROQAN-UHFFFAOYSA-N |
The benzyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability compared to unsubstituted purines . X-ray crystallography of analogous compounds (e.g., N-benzyl-9-isopropyl-9H-purin-6-amine) reveals dihedral angles between the purine and benzene rings ranging from 82° to 89°, indicating limited π-π stacking interactions .
Tautomerism and Electronic Effects
Purine derivatives exhibit tautomerism, with the N6-amino group capable of adopting imino () or amino () forms. Nuclear magnetic resonance (NMR) studies on related compounds (e.g., N-methoxy-9-methyl-9H-purin-6-amines) demonstrate that electron-withdrawing substituents at C2 stabilize the amino tautomer, while alkyl groups favor the imino form . For N-benzyl-5H-purin-6-amine, the absence of strong electron-withdrawing groups suggests a predominance of the amino tautomer under physiological conditions.
Synthesis and Optimization
Catalytic One-Step Synthesis
A patented method (CN107488177A) describes a streamlined synthesis using hypoxanthine and benzylamine in the presence of a composite catalyst () . Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Catalyst Ratio () | 1:0.22–0.25:0.01–0.02 |
| Reaction Temperature | 60–70°C |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 6–8 hours |
| Yield | 73–95% |
The catalyst system facilitates nucleophilic aromatic substitution at C6 of hypoxanthine, bypassing multi-step protocols. acts as a dehydrating agent, while enhances electrophilicity at the reaction site .
Purification and Scalability
Post-synthesis, the crude product is neutralized (pH ≈ 7) and purified via recrystallization from ethanol/water mixtures. Industrial-scale production could employ continuous flow reactors to improve yield consistency, as demonstrated for N-benzyl-9-ethyl-9H-purin-6-amine. Challenges include minimizing chlorion () contamination from , which may necessitate ion-exchange chromatography for pharmaceutical-grade material .
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
Experimental data for N-benzyl-5H-purin-6-amine remain sparse, but analogues suggest:
| Property | Estimated Value |
|---|---|
| LogP (Octanol-Water) | 2.1–2.4 |
| Aqueous Solubility | <1 mg/mL (25°C) |
| Melting Point | 180–200°C (decomposition) |
The benzyl group confers moderate lipophilicity, enabling solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited water compatibility .
Spectroscopic Signatures
-
¹H NMR (DMSO-d6): δ 8.5–8.7 (s, 1H, H8), 7.2–7.4 (m, 5H, benzyl), 4.7 (s, 2H, ) .
-
IR: N–H stretch (3350 cm⁻¹), C=N (1650 cm⁻¹), aromatic C–H (3050 cm⁻¹) .
Biological Activities and Mechanisms
Antiproliferative Effects
Trisubstituted purines (e.g., 2,6,9-trisubstituted derivatives) demonstrate GI₅₀ values of 3.2 μM against acute myeloid leukemia (AML) cell lines (THP-1, MOLM-13) . Mechanisms may involve:
-
Apoptosis Induction: Flow cytometry reveals caspase-3/7 activation and Annexin V positivity .
-
Cell Cycle Arrest: G1/S phase blockade via CDK2 inhibition .
Applications in Medicinal and Agricultural Chemistry
Drug Discovery Scaffold
N-Benzyl-5H-purin-6-amine serves as a precursor for:
-
YTHDC1 Inhibitors: Chlorinated purine derivatives (e.g., 5-chloropyrazolopyrimidine) bind m⁶A RNA readers (Kd = 49 nM), showing promise in AML .
-
Antiviral Agents: Benzyl-substituted purines inhibit viral polymerases (IC₅₀ ≈ 10 μM in flavivirus models) .
Agricultural Uses
As a cytokinin analog, 6-benzylaminopurine (BAP) stimulates plant cell division and delays senescence . N-Benzyl-5H-purin-6-amine could enhance these effects due to greater metabolic stability.
Future Directions
Mechanistic Studies
-
Elucidate interactions with PI3K/AKT and MAPK pathways using phosphoproteomics.
-
Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
Synthetic Advancements
-
Develop enantioselective routes using chiral catalysts (e.g., BINOL-phosphates).
-
Explore microwave-assisted synthesis to reduce reaction times .
Formulation Strategies
-
Nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability.
-
Prodrug design (e.g., phosphate esters) for targeted delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume